Product packaging for Brovincamine(Cat. No.:CAS No. 57475-17-9)

Brovincamine

Cat. No.: B1217154
CAS No.: 57475-17-9
M. Wt: 433.3 g/mol
InChI Key: WYIJGAVIVKPUGJ-GIVPXCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brovincamine is a chemical compound investigated for its potential application in ophthalmic research, specifically concerning normal-tension glaucoma. A foundational study published in Ophthalmology highlighted its potential to prevent the progression of visual field defects in eyes with this condition . This research places this compound within the broader class of compounds being explored for neuroprotection in glaucoma, an approach that aims to protect retinal ganglion cells and the optic nerve from degeneration, independent of intraocular pressure reduction . While current research has expanded to focus on other neuroprotective agents and mechanisms, this compound remains a compound of historical and research interest for scientists studying the pathways of neuronal damage in glaucoma. Further investigation is warranted to fully elucidate its precise mechanism of action and therapeutic potential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25BrN2O3 B1217154 Brovincamine CAS No. 57475-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJGAVIVKPUGJ-GIVPXCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84964-12-5 (fumarate[1:1])
Record name Brovincamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701024133
Record name 11-Bromovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57475-17-9
Record name Brovincamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57475-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brovincamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Bromovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROVINCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Modifications of Brovincamine

Diverse Synthetic Routes to Brovincamine and Related Vinca (B1221190) Alkaloid Analogues

The synthesis of this compound is deeply rooted in the broader field of vinca alkaloid synthesis. The construction of the characteristic pentacyclic core has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies.

The total synthesis of the vincamine (B1683053) core has been a benchmark in natural product synthesis for decades. Early approaches established foundational strategies that are still relevant today. A cornerstone of many classical syntheses is the Pictet-Spengler reaction . This reaction typically involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or ketone to form a tetrahydro-β-carboline, which serves as a key intermediate for the subsequent construction of the remaining rings of the vincamine scaffold.

Another prominent classical method is the Bischler-Napieralski reaction . This approach is utilized to form a dihydro-β-carboline intermediate, which can then be further elaborated to the full pentacyclic system. These classical methods, while groundbreaking, often involved lengthy reaction sequences and lacked the high stereocontrol that is characteristic of more modern approaches. The general strategies for the total synthesis of vincamine and its related compounds, such as eburnamine (B1221595) and eburnamonine, which share the fused pentacyclic scaffold, became a significant focus in the scientific community, particularly between 1985 and 2000. unimi.it

A notable classical total synthesis of (±)-vincamine was achieved from 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine (B3265056) and 2-chloroacrylonitrile. This synthesis was characterized by a novel oxidation method for key intermediates using oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide). researchgate.net These foundational syntheses paved the way for the more refined and efficient methods that followed.

More contemporary synthetic strategies have focused on improving efficiency and, crucially, achieving high levels of stereoselectivity. The synthesis of (+)-Brovincamine (also known as 11-bromovincamine) has been accomplished through a regioselective bromination of a tetrahydro-β-carboline precursor. nih.gov This targeted introduction of the bromine atom onto the indole (B1671886) nucleus at a specific position is a key step that distinguishes the synthesis of this compound from that of vincamine.

The synthesis proceeds with the condensation of the brominated precursor with 5-bromo-2-ethylpentanal. This is followed by a series of transformations including treatment with hydrogen peroxide, reduction, rearrangement, and finally, epimerization to yield the desired (+)-Brovincamine. nih.gov

Modern approaches to the broader eburnamine-vincamine alkaloid family have introduced innovative and powerful catalytic methods. For instance, a catalytic asymmetric total synthesis of (+)-vincamine has been developed, which highlights two key stereoselective steps:

A Palladium-catalyzed enantioselective decarboxylative allylation to construct the C20 quaternary stereocenter. nih.gov

A stereoselective iminium reduction to establish the critical cis-C20/C21 relative stereochemistry. nih.gov

Another advanced strategy involves a highly stereoselective Iridium-catalyzed hydrogenation/lactamization cascade reaction. This powerful method allows for the stereoselective construction of the C/D rings and the installation of the crucial cis-C20/C21 stereochemistry of the eburnamine-vincamine skeleton in a single pot. researchgate.net These modern methodologies offer more concise and elegant routes to these complex natural products and their analogues, including the potential for asymmetric synthesis of this compound.

Chemical Derivatization Strategies for this compound

The chemical derivatization of this compound and its parent compound, vincamine, is a key strategy for modulating their pharmacological profiles and exploring their therapeutic potential. By systematically modifying the core structure, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic parameters.

While specific derivatization of this compound is not extensively documented in publicly available literature, the derivatization of the closely related vincamine and its synthetic precursor vinpocetine (B1683063) provides a clear blueprint for such strategies. A series of vincamine derivatives have been designed and synthesized as potential pancreatic β-cell protective agents for the treatment of type 2 diabetes. biorxiv.org In this study, various structural modifications were introduced, leading to compounds with significantly higher protective activities than the parent vincamine. biorxiv.org For example, compounds designated Vin-C01 and Vin-F03 demonstrated remarkable potency, with their protective effects attributed to the regulation of the IRS2/PI3K/Akt signaling pathway. biorxiv.org

Similarly, extensive research has been conducted on the synthesis of vinpocetine derivatives to enhance their pharmacological profile. nih.gov Methodologies for creating these analogues include:

Substitution on the aromatic A ring.

Modification of the 14-ester group.

Alteration of the 16-ethyl group.

Simplification of the D and E rings. rsc.org

These strategies have yielded derivatives with a range of pharmacological activities, including neuroprotective and anti-inflammatory effects. rsc.org Such approaches could logically be extended to this compound, where the presence of the bromine atom at the 11-position offers an additional site for modification or a handle to influence the electronic properties of the indole ring, potentially leading to analogues with unique and improved pharmacological profiles.

The unambiguous determination of the structure of this compound and its derivatives is essential for understanding their chemistry and biological activity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. For vincamine and its derivatives, both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom in the molecule. unimi.it For instance, in the analysis of impurities found in a vincamine synthesis, the structures of these related compounds were fully established through extensive spectroscopic analysis, including EIMS and NMR. unimi.it The chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like COSY, HSQC, and HMBC) allow for the complete assignment of the complex pentacyclic structure.

Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for (+)-Vincamine, which serves as a reference for the structural analysis of its derivatives like this compound.

Atom ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity & Coupling (J in Hz)
258.73.67d, 10.0
320.31.75-1.65m
427.52.10-2.00m
521.01.50-1.40m
652.83.10-3.00, 2.60-2.50m, m
7106.9--
8127.8--
9121.37.15t, 7.5
10119.57.05t, 7.5
11120.07.45d, 7.5
12110.57.20d, 7.5
13136.0--
1482.5--
1545.12.30-2.20m
1635.81.95-1.85m
1728.11.30-1.15m
187.80.90t, 7.5
19174.5--
OMe52.53.80s
OH-4.90s
Data adapted from Bonandi et al., 2020. Solvent and specific experimental conditions may affect exact shift values.

Molecular and Cellular Mechanisms of Action of Brovincamine

Receptor Binding and Ligand-Target Interactions of Brovincamine

This compound interacts with specific cellular targets, most notably calcium channels, influencing cellular excitability and signaling.

This compound functions as a calcium channel blocker, exhibiting specific interactions with L-type calcium channels. This blockade influences calcium influx, a critical process in various cellular functions.

This compound has been characterized as a calcium channel blocker, with a particular affinity for L-type voltage-gated calcium channels ncats.iogenome.jpcvpharmacology.com. Research indicates that this compound produces vasodilation through the blockade of slow calcium channels nih.gov.

Studies on snail neurons revealed that this compound inhibited calcium current (ICa) in a dose-dependent manner, with an IC50 of 0.135 mM at a holding voltage (Vh) of -50 mV. This inhibitory effect was observed to be stronger than that of vincamine (B1683053) (IC50: 0.705 mM) and comparable to verapamil (B1683045) (IC50: 0.153 mM) capes.gov.br. Lineweaver-Burk analysis suggested that this compound blocks the Ca2+ channel competitively capes.gov.br. Furthermore, the effects of this compound were dependent on the frequency of depolarizing stimulation, suggesting its binding to the channel in the open state, though this binding was weaker than that of verapamil capes.gov.br. This compound also shifted the steady-state inactivation curve to the hyperpolarizing direction, with a dissociation constant for binding to the inactivated Ca2+ channel of 22.6 μM. This value, being 6.0 times lower than its IC50, indicates that this compound preferentially binds to inactivated channels capes.gov.br. At a hyperpolarized holding voltage of -80 mV, this compound exhibited weaker inhibition of ICa, with an IC50 of 1.25 mM capes.gov.br.

In isolated rabbit pulmonary arterial segments, this compound (IC50: 1.2 x 10^-5 M) induced a dose-dependent relaxation of potassium-induced contracture. This relaxation was antagonized by increasing the external Ca2+ concentration, a characteristic effect of calcium channel blockers ncats.ionih.gov. Additionally, this compound reduced the duration of slow action potentials in partially depolarized guinea-pig papillary muscle nih.gov. These findings collectively suggest that this compound acts by blocking slow Ca2+-channels nih.gov.

The blockade of calcium channels by this compound directly modulates the influx of calcium ions (Ca2+) into cells ncats.iopatsnap.com. By inhibiting the entry of Ca2+ through L-type channels, this compound can alter cellular processes that are dependent on intracellular calcium concentrations, such as muscle contraction and neurotransmitter release patsnap.comfrontiersin.org. The preferential binding of this compound to inactivated calcium channels and its effect on the inactivation curve further shape its influence on calcium influx dynamics capes.gov.br. This modulation of calcium influx contributes to its vasodilatory effects by relaxing vascular smooth muscle nih.govpatsnap.com.

Calcium Channel Blockade Mechanisms and Selectivity

Intracellular Signaling Pathways Modulated by this compound

Beyond its direct interaction with ion channels, this compound influences intracellular signaling pathways.

This compound has been implicated in modulating the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Specifically, it acts as an inhibitor of platelet aggregation through this pathway in certain conditions, such as normal tension glaucoma ncats.io. General mechanisms of calcium channel blockers (CCBs) suggest that by reducing calcium influx, they can lead to an increase in adenylyl cyclase (AC) activity and consequently elevate intracellular cAMP levels oatext.com. Elevated cAMP levels are known to activate downstream signaling cascades, including those mediated by cAMP-response element-binding protein (CREB), which can promote cellular survival pathways oatext.com. The cAMP pathway itself is a critical signaling cascade involving enzymes like adenylyl cyclases and phosphodiesterases, and its effectors include Protein Kinase A (PKA), EPAC, and cyclic-nucleotide-gated ion channels, regulating a wide array of cellular functions creativebiolabs.netnih.govbmbreports.org.

The provided search results did not yield direct evidence detailing the specific influence of this compound on the PI3K/Akt signaling cascade. While general information on the PI3K/Akt pathway and its roles in cellular processes such as cell growth, survival, proliferation, and inflammation was found nih.govconsensus.appresearchgate.netscientificarchives.comresearchgate.netnih.gov, no studies directly linked this compound to the activation or inhibition of this particular signaling pathway.

MAPK and NF-κB Pathway Interactions

Information directly linking this compound to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways is limited in the provided literature. However, related compounds such as vincamine and its derivative vinpocetine (B1683063) have demonstrated involvement with these signaling cascades. Vincamine has been noted to modulate MAPK/NF-κB signaling pathways and to mitigate renal injury by suppressing MAPK (ERK1/2, JNK, p38)-NF-κB intracellular signaling nih.gov. Vinpocetine has been identified as disrupting the IKK pathway, which is central to NF-κB activation, suggesting that vincamine derivatives can be used to treat inflammatory conditions mediated via NF-κB google.com. While these findings pertain to related compounds, they highlight the potential for vincamine derivatives to interact with these critical cellular signaling networks.

Neurotransmitter System Modulation by this compound

This compound's influence on neurotransmitter systems, particularly in mitigating excitotoxicity and supporting neurotrophic factor expression, is a key area of its proposed neuroprotective action.

Glutamate (B1630785) Excitotoxicity Inhibition in Neural Models

Glutamate excitotoxicity, an overstimulation of neural cells by glutamate, is a significant factor in the degeneration of retinal ganglion cells (RGCs) in conditions like glaucoma mdpi.comtorvergata.itbibliotekanauki.pl. Excessive glutamate can lead to overactivation of N-methyl-D-aspartate (NMDA) receptors, causing detrimental calcium influx, oxidative stress, and mitochondrial dysfunction mdpi.com. Calcium channel blockers (CCBs), including this compound, have been investigated for their neuroprotective effects in glaucoma. This compound, along with other CCBs like nilvadipine, has been shown to improve visual field defects and ocular circulation in patients with normal-tension glaucoma (NTG) bibliotekanauki.plmdpi.comeyewiki.org. While the specific mechanisms by which this compound directly inhibits glutamate release or blocks NMDA receptors are not extensively detailed, its role as a CCB suggests an ability to modulate calcium influx, a critical step in excitotoxicity mdpi.commdpi.com. By improving ocular circulation and visual field progression, this compound likely contributes to mitigating the neurodegenerative processes associated with excitotoxicity bibliotekanauki.pleyewiki.orgnih.govacademicmed.orgnih.govresearchgate.netaoa.orgglaukomforschung.ch.

Table 1: Neurotransmitter System Modulation and Neuroprotection in Glaucoma

Compound/ClassKey Mechanism(s)Relevance to RGCsSource(s)
This compound Improves visual field/ocular circulation (CCB action); potential mitigation of excitotoxicity (implied).Protects RGCs, improves visual function by preserving ocular circulation and potentially reducing excitotoxic damage. bibliotekanauki.plmdpi.comeyewiki.orgnih.govnih.govresearchgate.netaoa.orgglaukomforschung.ch
Brimonidine (B1667796) Inhibits glutamate release, modulates NMDA receptors, upregulates BDNF/neurotrophic factors.Protects RGCs from glutamate excitotoxicity and apoptosis; promotes neuronal growth and survival. mdpi.comtorvergata.iteyewiki.orgnih.govmdpi.comacademicmed.org
Memantine NMDA receptor antagonist, reduces excitotoxicity.Protects against RGC loss by blocking overactive NMDA receptors, reducing toxic calcium influx. torvergata.iteyewiki.orgaoa.orgmdpi.com
Magnesium Blocks NMDA receptor-related calcium influx, inhibits glutamate release, protects against oxidative stress.Protects RGCs from excitotoxicity and oxidative injury, maintains structural and functional integrity of ocular tissues. mdpi.comencyclopedia.pub

Effects on Neurotrophic Factor Expression (e.g., BDNF)

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in the survival, growth, plasticity, and function of neurons, including RGCs torvergata.iteyewiki.orgnih.govaoa.orgmdpi.comucl.ac.uk. Deficits in neurotrophic support are implicated in RGC degeneration in glaucoma torvergata.itaoa.orgucl.ac.uk. Studies have shown that compounds like brimonidine can upregulate the expression of BDNF and other neurotrophic factors, thereby promoting RGC survival and supporting neural regeneration torvergata.iteyewiki.orgnih.govmdpi.comnih.gov. While direct evidence linking this compound to the upregulation of BDNF is not explicitly detailed in the provided texts, its observed therapeutic benefits in improving visual field progression and ocular circulation in glaucoma patients bibliotekanauki.pleyewiki.orgnih.govacademicmed.orgnih.govresearchgate.netaoa.orgglaukomforschung.ch suggest a supportive role for neuronal health. This broader neuroprotective action may indirectly involve mechanisms that maintain or enhance the cellular environment conducive to neurotrophic factor activity or protect against factors that deplete them.

Cellular Bioenergetics and Metabolic Pathways Influenced by this compound

The integrity of cellular bioenergetics and metabolic pathways is fundamental to neuronal survival, and this compound's influence in these areas contributes to its neuroprotective profile.

Mitochondrial Respiration and ATP Production Modulation

Retinal ganglion cells have high energy demands and are heavily reliant on mitochondria for survival and function, particularly for oxidative energy metabolism ucl.ac.uk. Mitochondria are central to ATP production via oxidative phosphorylation and also play a role in regulating cell death pathways ucl.ac.uk. While direct evidence detailing this compound's specific modulation of mitochondrial respiration or ATP production is limited in the provided search results, related compounds offer insights. Vincamine has been shown to enhance ATP levels in certain experimental models nih.gov, and brimonidine has been noted to target mitochondrial energetics in its neuroprotective effects eyewiki.org. The critical role of mitochondrial function in maintaining RGC health suggests that compounds influencing these pathways could offer significant neuroprotection.

Reduction of Oxidative Stress and Free Radical Scavenging

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is detrimental to RGCs and contributes to their degeneration in glaucoma mdpi.comacademicmed.orgglaukomforschung.chacademicmed.orgucl.ac.uk. This compound exhibits antioxidant and free radical scavenging activities dntb.gov.uaijbcp.com. Vincamine, a closely related compound, demonstrates potent antioxidant properties, including the ability to protect against oxidative stress in various cellular models, activate thioredoxin reductase, and inhibit pathways like Nrf2/NF-κB nih.gov. These antioxidant mechanisms likely contribute to this compound's neuroprotective effects by mitigating oxidative damage to RGCs and preserving cellular function. The scavenging of free radicals and the reduction of oxidative stress are recognized as key strategies for counteracting the cellular damage that occurs in glaucoma academicmed.orgacademicmed.org.

Anti-inflammatory Effects at a Cellular Level

The modulation of cellular inflammatory responses is a critical aspect of therapeutic intervention for a wide range of conditions. At the cellular level, anti-inflammatory effects are typically mediated through the inhibition of key signaling pathways, the suppression of pro-inflammatory mediator production, and the regulation of immune cell activity. While extensive research detailing the specific cellular anti-inflammatory mechanisms of this compound is limited in the provided literature, existing studies and general knowledge of anti-inflammatory pathways offer insights into potential modes of action.

Another central pathway involved in cellular inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govnih.govfrontiersin.orgwikipedia.orgmdpi.com. NF-κB is a transcription factor complex that regulates the expression of a vast array of genes involved in immune responses, inflammation, cell survival, and proliferation nih.govwikipedia.org. Upon activation by various stimuli, NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (such as Interleukin-1 beta [IL-1β], Interleukin-6 [IL-6], and Tumor Necrosis Factor-alpha [TNF-α]), chemokines, and adhesion molecules nih.govmdpi.comthermofisher.com. Consequently, the inhibition of NF-κB activation is a well-established strategy for dampening inflammatory responses nih.govnih.govmdpi.com. While NF-κB is a significant target for many anti-inflammatory agents, specific studies directly detailing this compound's cellular-level modulation of the NF-κB pathway were not identified in the reviewed literature.

Furthermore, the regulation of inflammatory cytokines and lipid mediators represents a key cellular mechanism for anti-inflammatory action. Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are critical in orchestrating and amplifying inflammatory cascades mdpi.comthermofisher.comnih.govnih.govfrontiersin.org. Compounds that can suppress the production or release of these cytokines at the cellular level are considered to have anti-inflammatory properties. For instance, Vincamine has been shown to reduce the cellular levels of IL-6, IL-8, IL-1β, and TNF-α in specific experimental models nih.gov. Similarly, the pathways involving Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are fundamental to the production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively, which are potent mediators of inflammation nih.govresearchgate.netnih.govfrontiersin.orgdovepress.com. Dual inhibitors targeting both COX and LOX pathways are recognized for their potential to reduce the synthesis of these inflammatory lipid mediators nih.govresearchgate.netnih.gov. However, direct evidence specifically linking this compound to the cellular-level inhibition of COX or LOX pathways was not found in the available search results.

Data Tables: Specific quantitative research findings detailing this compound's cellular anti-inflammatory effects, suitable for data table generation, were not identified within the scope of the provided search results. Therefore, no data tables can be presented for this section.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Brovincamine

Absorption and Distribution Dynamics in Preclinical Models

The absorption and distribution of brovincamine in preclinical models are key determinants of its efficacy in reaching target tissues, particularly the central nervous system.

Blood-Brain Barrier Permeability in Animal Models

This compound has demonstrated the ability to cross the blood-brain barrier (BBB), a critical factor for its proposed central nervous system effects. Studies in animal models have indicated that this compound can increase blood flow in the vertebral and carotid arteries nih.govresearchgate.net. While specific quantitative data on this compound's BBB permeability in animal models are not extensively detailed in the provided snippets, the observed increase in cerebral blood flow suggests some degree of BBB penetration. Research on BBB permeability in general highlights that small, lipophilic, and uncharged molecules tend to diffuse more easily, and that efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) significantly restrict drug entry into the brain medtechbcn.complos.org. This compound's ability to influence cerebral circulation implies it navigates these barriers to some extent.

Tissue Distribution and Accumulation Profiles in Preclinical Organisms

Studies involving radiolabeled this compound ([³H]-11-bromovincamine) in rats and dogs have provided insights into its tissue distribution. After intravenous administration, this compound concentrations were generally higher in most tissues compared to plasma, suggesting uptake into these tissues scispace.comjst.go.jp. Specifically, in rats, concentrations of total radioactivity were higher than plasma levels in tissues such as the liver, kidneys, and lungs. However, concentrations in the brain were reported to be lower than or similar to those in plasma scispace.comjst.go.jp. After oral administration, tissue radioactivity concentrations were higher than plasma in only a few tissues, including the liver, kidneys, and lungs scispace.comjst.go.jp. By 48 hours post-administration, drug-related radioactivity concentrations were below 1 μg eq/g in all examined tissues scispace.comjst.go.jp.

Table 1: Tissue Radioactivity Concentrations Relative to Plasma in Rats (Oral Administration)

TissueRelative Concentration
LiverHigher than plasma
KidneysHigher than plasma
LungsHigher than plasma
BrainLower than or similar to plasma

Data derived from studies using [³H]-11-bromovincamine in rats scispace.comjst.go.jp.

Biotransformation and Metabolic Fate of this compound in Preclinical Systems

The metabolism of this compound involves the formation of various metabolites, with 11-bromovincaminic acid being a significant one.

Metabolism studies using [³H]-11-bromovincamine in rats, dogs, and humans have identified key metabolites. In rat urine and fecal extracts after oral doses, the parent drug was a major component, accounting for approximately 12.3% of the dose. The remaining radioactivity was associated with a complex mixture of components scispace.comjst.go.jp. In dog and human urine, 11-bromovincamine was a minor component (2.8% and 1.6% of the dose, respectively). However, 11-bromovincaminic acid was identified as a major metabolite in human urine (23% of the dose) and was also detected in dog urine (4.3% of the dose) scispace.comjst.go.jp. In human plasma, both the parent drug and 11-bromovincaminic acid were major dose-related components nih.gov. Studies also suggest that if inadequately stored, this compound can be hydrolyzed to 11-bromovincaminic acid and epimerized to 11-bromo-epivincamine nih.gov. Importantly, 11-bromovincaminic acid (BVA) has been reported to be an inactive metabolite with respect to blood pressure, heart rate, and carotid blood flow nih.govresearchgate.net.

Table 2: Major Metabolites of this compound in Preclinical Species

SpeciesMajor Metabolite(s) IdentifiedPercentage of Dose (Approx.)Notes
RatParent drug12.3% (urine/feces)Complex mixture of other components.
Dog11-Bromovincaminic acid4.3% (urine)11-Bromovincamine minor in urine/feces
Human11-Bromovincaminic acid23% (urine)11-Bromovincamine minor in urine/feces

Data derived from studies using [³H]-11-bromovincamine scispace.comjst.go.jpnih.gov.

While specific studies directly detailing this compound's interaction with Cytochrome P450 (CYP) enzymes are not explicitly provided in the search results, general knowledge indicates that CYP enzymes are extensively involved in the metabolism of many xenobiotics, including alkaloids nih.govnih.gov. The brain also possesses CYP enzymes that play roles in drug metabolism, neurochemical synthesis, and detoxification nih.govmdpi.com. Given that this compound is an alkaloid derivative, it is highly probable that CYP enzymes, particularly those in the liver and potentially in the brain, contribute to its biotransformation. However, direct evidence linking specific CYP isoforms to this compound metabolism is not present in the provided snippets.

Excretion Pathways in Preclinical Organisms

The excretion of this compound and its metabolites occurs through both urinary and fecal routes, with species-specific variations.

In rats, approximately 21% of an oral dose was excreted in urine and 66% in feces within 5 days, primarily within 24-48 hours scispace.comjst.go.jp. Dogs showed similar excretion patterns, with about 28% of the dose in urine and 56% in feces. Humans excreted about 64% in urine and 21% in feces. The greater proportion of fecal excretion in rats and dogs is attributed to more extensive biliary excretion compared to humans scispace.comjst.go.jp. Approximately 60% of oral or intravenous doses of [³H]-11-bromovincamine was excreted in rat bile scispace.comjst.go.jp. In humans, urinary excretion was biphasic with half-lives of approximately 6 and 17 hours scispace.com. Plasma concentrations in rats and dogs declined with half-lives of about 10 and 34 hours, respectively, while human plasma exhibited biphasic decline with half-lives of about 6 and 17 hours scispace.comjst.go.jp.

Table 3: Excretion of [³H]-11-Bromovincamine in Preclinical Species (5 Days Post-Dose)

SpeciesUrinary Excretion (%)Fecal Excretion (%)Primary Excretion Route
Rat~21~66Feces
Dog~28~56Feces
Human~64~21Urine

Data derived from studies using [³H]-11-bromovincamine scispace.comjst.go.jp.

Target Engagement and Occupancy Studies in Preclinical Models

Target engagement studies are critical in preclinical drug development to confirm that a compound interacts with its intended biological target(s) and to quantify the extent of this interaction. These studies provide a direct link between the drug's presence and its mechanism of action, helping to predict efficacy and guide dose selection. This compound's pharmacodynamic effects suggest specific molecular targets and mechanisms through which it exerts its actions.

Mechanism of Action: Vasodilation via Calcium Channel Blockade

A significant body of preclinical research indicates that this compound's vasodilatory effects are mediated through the blockade of slow calcium channels. Studies utilizing isolated cardiovascular preparations have provided quantitative data on this mechanism.

In experiments assessing the relaxation of potassium (30 mM)-induced contracture in rabbit pulmonary arterial segments, this compound demonstrated a dose-dependent inhibitory effect. This effect was comparable to known calcium channel blockers like verapamil (B1683045). Crucially, the relaxation induced by both verapamil and this compound was antagonized by an increase in the external calcium ion (Ca²⁺) concentration, a hallmark of slow calcium channel blockade nih.gov. This observation directly supports this compound's engagement with these channels.

Furthermore, studies on isolated guinea-pig papillary muscle showed that this compound, at specific concentrations, reduced the duration of slow action potentials. This electrophysiological effect further corroborates its activity as a calcium channel antagonist nih.gov.

Inhibition of Platelet Aggregation

This compound has also been shown to inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen, in both in vitro and in vivo preclinical models koreascience.kr. While the precise molecular targets mediating this effect are not as extensively detailed as its calcium channel activity, the inhibition of platelet aggregation is a pharmacodynamic outcome that suggests engagement with pathways involved in platelet activation and vasoconstriction.

Cerebral Blood Flow Modulation

Quantitative Data on Target Engagement (Calcium Channel Blockade)

Preclinical Efficacy and Mechanistic Studies of Brovincamine in Disease Models

Neuropharmacological Efficacy in Preclinical Models of Neurological Disorders

Brovincamine has been investigated for its potential neuroprotective properties, particularly in the context of glaucoma, a condition characterized by the progressive loss of retinal ganglion cells (RGCs). dazzlingdawn.comdntb.gov.uanih.gov The proposed mechanism for its beneficial effects is linked to its classification as a calcium channel blocker (CCB). dazzlingdawn.com Influx of calcium is a critical step in the apoptotic pathways that lead to RGC death under pathological conditions, such as hypoxia or glutamate (B1630785) excitotoxicity. dazzlingdawn.com By blocking calcium ion influx, CCBs are thought to enhance RGC viability. dazzlingdawn.com

While clinical studies in patients with normal-tension glaucoma suggest that this compound may help in improving visual field results, specific preclinical studies in animal models detailing the direct neuroprotective effects on RGCs were not prominently available in the reviewed scientific literature. dazzlingdawn.comnih.gov The therapeutic potential is largely inferred from its mechanism as a CCB, a class of drugs that has shown promise in various in vitro and in vivo models of retinal neurodegeneration. dazzlingdawn.com

Based on a comprehensive review of available preclinical research, there is no direct evidence or published studies investigating the efficacy of this compound in animal models of cognitive impairment. Therefore, its potential for cognitive enhancement remains unestablished in preclinical settings.

An extensive search of scientific literature did not yield preclinical studies evaluating the effects of this compound specifically in animal models of cerebral ischemia-reperfusion injury. While related compounds have been explored in this context, data focusing solely on this compound's efficacy and mechanisms in these models are not available.

Cardiovascular System Modulation in Preclinical Investigations

Preclinical investigations in various animal models and isolated tissues have demonstrated that this compound possesses significant vasodilatory properties. nih.gov The primary mechanism underlying this effect appears to be the inhibition of depolarization-dependent slow calcium channels (Ca2+). nih.gov

In studies using isolated rabbit pulmonary arterial strips, this compound was shown to inhibit contractures induced by potassium chloride (KCl). nih.gov This inhibitory action was antagonized by increasing the external calcium concentration, providing strong evidence for its role as a calcium channel blocker. nih.gov The compound did not, however, influence the effects of noradrenaline or adenosine (B11128), suggesting a degree of selectivity in its action. nih.gov

This compound exhibits a relatively selective action, leading to increased blood flow in cranial and coronary arteries. nih.gov Studies in pentobarbitone-anesthetized dogs have provided detailed insights into these effects.

When administered directly into the vertebral or carotid artery, this compound produced a dose-dependent increase in blood flow through the respective artery. nih.gov Intravenous administration also resulted in a dose-dependent increase in both vertebral and carotid blood flow. nih.gov Furthermore, intravenous injection of this compound led to a marked increase in coronary blood flow, a slight increase in renal flow, and a slight decrease in femoral flow, highlighting its preferential effect on cerebral and cardiac circulation. nih.gov

A major metabolite of this compound, 11-bromovincaminic acid, was found to be inactive, showing no effects on blood pressure, heart rate, or carotid blood flow. nih.gov

Interactive Data Table: Effect of Intravenous this compound on Regional Blood Flow in Anesthetized Dogs

ParameterDose of this compound (i.v.)Observed Effect
Cranial Blood Flow 0.8 - 12.8 mg/kgDose-dependent increase in vertebral and carotid blood flow. nih.gov
Coronary Blood Flow 6.4 mg/kgMarked increase. nih.gov
Renal Blood Flow 6.4 mg/kgSlight increase. nih.gov
Femoral Blood Flow 6.4 mg/kgSlight decrease. nih.gov

Myocardial Perfusion and Ischemia Models

Preclinical research in various animal models has demonstrated the cardiovascular effects of this compound, particularly its impact on myocardial perfusion. In studies involving pentobarbitone-anesthetized dogs, intravenous administration of this compound resulted in a marked increase in coronary blood flow. nih.gov This effect suggests a potential mechanism for improving blood supply to the heart muscle, which is critical in ischemic conditions.

The primary mechanism underlying this compound's vasodilative effects appears to be related to its action on calcium channels. nih.govnih.gov Research indicates that this compound inhibits the influx of calcium ions through voltage-dependent slow channels. nih.gov This action was observed in rabbit pulmonary arterial strips, where this compound inhibited contracture induced by potassium chloride (KCl), an effect that was antagonized by increasing the external Ca2+ concentration. nih.gov By blocking these calcium channels, this compound likely induces relaxation of the smooth muscle in coronary arteries, leading to vasodilation and increased blood flow.

Further studies in isolated guinea-pig atria showed that at higher concentrations (10⁻⁵ and 10⁻⁴ g/ml), this compound dose-dependently inhibited both myocardial contractile force and heart rate. nih.gov In anesthetized dogs, it produced a dose-dependent decrease in blood pressure and heart rate. nih.gov These findings point to a multi-faceted cardiovascular activity profile, where the selective increase in coronary and cranial blood flow is a key outcome. nih.gov

Summary of Preclinical Findings on this compound in Myocardial Perfusion Models

Animal ModelKey FindingProposed Mechanism of ActionReference
Anesthetized DogsMarked, dose-dependent increase in coronary blood flow.Vasodilation. nih.gov nih.gov
Rabbit Pulmonary ArteryInhibition of KCl-induced contracture.Inhibition of depolarization-dependent Ca2+ slow channel. nih.gov nih.gov
Isolated Guinea-Pig AtriaDose-dependent inhibition of myocardial contractile force and heart rate at higher concentrations.Not specified. nih.gov

Anti-proliferative and Apoptotic Activities in Cell Culture Models

Based on a review of available preclinical research, there are no specific mechanistic studies detailing the anti-proliferative or apoptotic activities of this compound in cell culture models. Scientific investigations into the potential of this compound to inhibit cell growth or induce programmed cell death (apoptosis) have not been reported. Therefore, its efficacy and mechanisms of action in these cellular processes remain uncharacterized.

Structure Activity Relationships Sar and Rational Design of Brovincamine Analogues

Identification of Pharmacophore Elements within Brovincamine Structure

While specific detailed studies identifying the precise pharmacophore of this compound for all its activities are not extensively detailed in the provided search results, general principles from related indole (B1671886) alkaloids offer insights. Vincamine (B1683053), the parent compound, possesses a characteristic indole ring system fused with a piperidine (B6355638) ring, along with an ester group and an ethyl group. These core structural features are often critical for binding to biological targets. This compound, being a brominated derivative of vincamine, likely retains many of these essential pharmacophoric elements. Research on vincamine analogues has indicated that modifications to the ethyl group at the C-7 position can be critical for certain activities, such as binding to microtubules nih.gov.

Systematic Modification of this compound Core Structure and Substituents

Systematic modifications of the this compound core structure and its substituents are central to SAR studies. Research involving vincamine derivatives has explored various chemical transformations to understand their impact on activity. For instance, studies on vincamine-derived antiplasmodial agents involved ring distortion strategies and modifications to functional groups like the enamine moiety. These modifications, such as hydrolysis of the enamine to an amine or acylation of a phenolic hydroxyl group, revealed significant changes in activity, highlighting the sensitivity of biological response to specific structural alterations acs.orgnih.govresearchgate.netresearchgate.net.

One study investigating vincamine ring distortion produced analogues with re-engineered biological activities. For example, analogue 8 (V3b) showed antiplasmodial activity, whereas the parent vincamine did not acs.orgnih.govresearchgate.netresearchgate.net. Further modifications to analogue 8, such as converting the enamine to an amine (analogue 18) or an ester (analogue 19), led to a loss of antiplasmodial activity, indicating that the enamine group is important for this specific activity acs.orgnih.gov.

Computational Approaches to this compound SAR and Lead Optimization

Computational methods play a vital role in modern drug discovery, enabling the prediction of molecular behavior and guiding the design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for understanding how molecules interact with their biological targets. These techniques can predict binding affinities, identify key interaction points, and assess the stability of molecular complexes. While specific docking studies directly on this compound are not detailed in the provided snippets, these methods are broadly applied in drug discovery to analyze SAR and optimize lead compounds nih.govnih.govresearchgate.netmdpi.com. For example, studies on natural inhibitors against SARS-CoV-2 Mpro and spike proteins utilized molecular docking and dynamics simulations to identify potent binding ligands and assess interaction stability nih.govnih.govmdpi.com. These simulations help in understanding the geometry, electronic, and thermodynamic properties of ligand-protein interactions, which are fundamental to SAR nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities wikipedia.orgcollaborativedrug.comyoutube.com. This approach allows for the prediction of the activity of new, untested molecules based on their structural features. QSAR studies have been employed to predict various properties, including blood-brain barrier (BBB) permeability nih.govnih.gov, and have been used in the development of anti-inflammatory agents mdpi.com and other drug classes. For this compound analogues, QSAR could be instrumental in predicting activity based on structural variations, guiding the rational design process. For instance, QSAR models for glaucoma treatment have been developed using topological and charge descriptors to predict activity, highlighting the significance of molecular properties like bulkiness and polarizability researchgate.net.

Development of Novel this compound Analogues with Modified Selectivity or Potency

The development of novel this compound analogues is driven by the desire to enhance its therapeutic effects, improve selectivity for specific targets, or reduce potential side effects. Research on vincamine derivatives has demonstrated that significant structural modifications can lead to compounds with entirely new biological activities. For example, ring-distorted vincamine derivatives were found to possess antiplasmodial activity, a property absent in the parent compound acs.orgnih.govresearchgate.netresearchgate.net. This indicates that substantial alterations to the core scaffold can unlock novel pharmacological profiles.

Studies focusing on this compound's therapeutic use in normal-tension glaucoma (NTG) suggest that it has a favorable effect on visual fields in some patients nih.govnih.govreviewofophthalmology.comeyewiki.orgresearchgate.net. Specifically, this compound has been investigated as a calcium channel blocker that may preserve optic nerve structure and slow visual field progression nih.govnih.govreviewofophthalmology.comeyewiki.org. These clinical observations provide a basis for designing analogues that might exhibit enhanced neuroprotective or vasodilatory effects, potentially with greater efficacy or improved selectivity for ocular vasculature.

Compound List:

this compound

Vincamine

Vinblastine (B1199706)

Vincristine

Vinpocetine (B1683063)

Eburnamonine

Vinorelbine

Vindesine

Vinflunine

Indirubin

6′-bromoindirubin-3′-acetoxime (BiA)

Analogue 8 (V3b)

Analogue 9 (V3c)

Analogue 10 (V3e)

Analogue 11 (V3f)

Analogue 12 (V3i)

Analogue 13 (V3j)

Analogue 14 (V3k)

Analogue 15 (V3t)

Analogue 16 (V3ff)

Analogue 17

Analogue 18 (V3hh)

Analogue 19 (V3gg)

Analogue 30 (V3ss)

CS-088

Lomerazine

Nivaldipine

Nifedipine

Nimodipine

Verapamil (B1683045)

Iganidipine

Oxymetazoline

5-methylurapidil (B1664665)

Ketanserin

Cromakalim

Levocromakalim

CKPL1

Memantine

Ginkgo biloba

Nicotinamide

Pyruvate

Citicoline

Travoprost

AL-6598

Fasudil

Netarsudil

Latanoprostene bunod

Ripausdil

Kaempferol

ABI-231

Combretastatin A-4 (CA-4)

Etoposide

Teniposide

Etopophos

Advanced Analytical Methodologies for Brovincamine Research

Chromatographic and Spectroscopic Techniques for Brovincamine Quantification in Biological Matrices (Preclinical)

Quantitative analysis in preclinical studies is fundamental to understanding the pharmacokinetic profile of a compound. For this compound, this involves measuring its concentration over time in various biological matrices such as plasma, urine, and tissue homogenates. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the separation techniques of choice, often coupled with mass spectrometry for highly sensitive and specific detection. mdpi.com

Sample preparation is a critical preceding step to ensure that the analyte is free from interfering endogenous substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological samples due to its superior sensitivity and selectivity. nih.gov The technique separates the parent drug from its metabolites chromatographically, followed by mass analysis where the compound is ionized and fragmented. The specific parent-to-fragment ion transition is monitored, allowing for precise quantification. For instance, a method for another neurologically active compound, brimonidine (B1667796), was developed to quantify it in ocular tissues with a lower limit of quantitation of 1.0 ng/mL in aqueous humor. nih.gov A similar approach would be applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for metabolites that are volatile or can be made volatile through chemical derivatization. nih.gov Metabolite profiling involves identifying the biotransformation products of this compound, which is crucial for understanding its metabolic fate and identifying potentially active or toxic metabolites.

Table 1: Key Parameters in LC-MS/MS Method Development for this compound Quantification
ParameterDescriptionTypical Application in Preclinical Quantification
Chromatographic ColumnThe stationary phase where separation occurs (e.g., C18).A reverse-phase C18 column is commonly used for separating moderately polar compounds like alkaloids from biological matrices.
Mobile PhaseThe solvent system that carries the analyte through the column.A gradient of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with formic acid) is often used to achieve optimal separation.
Ionization SourceThe interface that ionizes the analyte (e.g., Electrospray Ionization - ESI).ESI in positive mode is typically effective for nitrogen-containing compounds like this compound.
Detection ModeThe method of mass analysis (e.g., Multiple Reaction Monitoring - MRM).MRM is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov
Internal Standard (IS)A compound of similar structure or a stable-isotope labeled version of the analyte added at a known concentration.A deuterated form of this compound would be an ideal IS to correct for matrix effects and variability during sample preparation and injection.

While mass spectrometry can provide a molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used for unequivocal structural confirmation.

NMR Spectroscopy: This technique provides detailed information about the carbon-hydrogen framework of a molecule. Through various 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC), the precise connectivity of atoms within the this compound molecule can be determined, confirming its identity and stereochemistry.

X-ray Crystallography: This is the most powerful method for determining the three-dimensional atomic structure of a compound. nih.gov It requires the compound to be in a crystalline form. The diffraction pattern of X-rays passed through the crystal is used to calculate the electron density and, subsequently, the exact positions of atoms in the crystal lattice, providing definitive proof of the molecule's absolute configuration. arvojournals.org

Table 2: Comparison of Structural Elucidation Techniques
TechniqueInformation ProvidedSample RequirementsKey Advantage
NMR SpectroscopyAtom connectivity, chemical environment, stereochemistry.Solution or solid state, requires sufficient quantity and purity.Provides structural information in a solution state, which can be more biologically relevant.
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.High-quality single crystal.Provides the definitive, high-resolution 3D structure of the molecule. nih.govarvojournals.org

Biosensor and High-Throughput Screening Assays for Target Identification

Identifying the specific biological targets of this compound is essential for understanding its mechanism of action. High-Throughput Screening (HTS) allows for the rapid testing of a compound against large libraries of proteins, enzymes, receptors, and other potential biological targets. arvojournals.orgmdpi.com

Biochemical Assays: These assays measure the effect of a compound on the activity of an isolated protein, such as an enzyme or receptor.

Cell-based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell proliferation, apoptosis, or signal transduction.

Biosensors are increasingly integrated into HTS platforms for real-time, label-free detection of molecular interactions. photonics.com Technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can directly measure the binding kinetics (association and dissociation rates) of this compound to its target protein immobilized on a sensor surface. Photonic crystal biosensors are another emerging technology adapted for HTS in microplate formats. photonics.com

In Vitro and Ex Vivo Tissue Perfusion Models for Mechanistic Studies

To bridge the gap between isolated protein assays and whole-animal studies, in vitro and ex vivo models are employed. frontiersin.org

In Vitro Models: These involve the use of cultured cells or isolated tissues to study the effects of this compound at a cellular or tissue level. For example, primary neuronal cultures could be used to investigate neuroprotective effects.

Ex Vivo Models: These models use freshly excised tissues or organs that are kept viable in controlled physiological conditions. unipr.itnih.gov Organ bath studies or tissue perfusion systems allow for the investigation of this compound's effect on complex physiological responses, such as vascular tone or neurotransmitter release, in an intact tissue environment. nih.govmdpi.com For instance, an ex vivo porcine eye model has been developed to study the penetration of ophthalmic drugs under simulated physiological conditions. mdpi.com

Table 3: Comparison of In Vitro and Ex Vivo Models for Mechanistic Studies
Model TypeDescriptionAdvantagesLimitations
In Vitro (e.g., Cell Culture)Studies on isolated cells or cell lines in a controlled artificial environment.High throughput, good control over experimental conditions, suitable for studying specific cellular mechanisms.Lacks the complexity of a whole organ; cells may behave differently than in their native environment.
Ex Vivo (e.g., Tissue Perfusion)Studies on intact tissues or organs maintained outside the body in a near-physiological state. nih.govPreserves the multicellular architecture and physiological context of the tissue, providing more relevant data than cell culture. unipr.itLimited tissue viability over time, lower throughput compared to in vitro models.

Advanced Imaging Techniques for this compound Distribution and Target Engagement in Preclinical Models

Advanced imaging techniques allow for the non-invasive, real-time visualization of a drug's biodistribution and its interaction with its target in living preclinical models. perceptive.com

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques require the synthesis of a radiolabeled version of this compound (e.g., with ¹¹C, ¹⁸F, or ¹²³I). By detecting the radiation emitted from the body, these methods can map the spatiotemporal distribution of the compound, quantify its accumulation in specific organs (like the brain), and measure its binding to the intended target (target engagement).

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS): While less sensitive than PET/SPECT for tracking drug molecules directly, functional MRI (fMRI) can be used to observe the downstream physiological effects of this compound on brain activity. MRS can measure changes in the concentration of specific neurochemicals following drug administration, providing indirect evidence of the compound's mechanism of action.

These imaging studies are critical for confirming that this compound reaches its intended target in a living system at a concentration sufficient to exert a therapeutic effect.

Theoretical Implications, Challenges, and Future Directions in Brovincamine Research

Integration of Brovincamine Research into Broader Pharmacological Paradigms (e.g., calcium channel blockade, neuroprotection)

This compound research is situated within two significant pharmacological paradigms: calcium channel blockade and neuroprotection. As a derivative of the vinca (B1221190) alkaloid vincamine (B1683053), its primary recognized mechanism aligns with the class of calcium channel blockers (CCBs). nih.govnih.gov This classification is fundamental to understanding its physiological effects. Theoretically, CCBs protect neuronal cells, such as retinal ganglion cells (RGCs), by preventing the cytotoxic influx of calcium that can trigger apoptotic pathways. nih.gov This mechanism is particularly relevant in ischemic or excitotoxic conditions where calcium dysregulation is a key pathophysiological component. nih.gov

The integration of this compound into the neuroprotection paradigm is a direct extension of its role as a CCB. nih.govnih.gov Neuroprotection aims to prevent neuronal death or deterioration by targeting the underlying mechanisms of cellular damage. nih.gov this compound has been investigated for this therapeutic potential, particularly in the context of normal-tension glaucoma (NTG). nih.govmdpi.comnih.gov In this disease, RGC death occurs despite intraocular pressure being within a normal range, suggesting other pathological mechanisms, such as vascular dysregulation and ischemia, are at play. This compound's vasodilatory effects, attributed to its calcium channel blocking activity, are thought to increase local blood flow in ischemic tissues, thereby providing a neuroprotective effect. nih.govnih.gov Clinical studies have explored its potential to retard the progression of visual field defects in patients with NTG, positioning it alongside other neuroprotective strategies that aim to preserve neuronal function independent of the primary insult. nih.govnih.govmdpi.com

The dual identity of this compound as both a vasodilator and a direct cellular protectant through calcium modulation allows its research to contribute to a broader understanding of how vascular health and neuronal survival are intertwined in neurodegenerative diseases.

Unexplored Mechanisms and Potential Off-Target Interactions at a Molecular Level

While the primary mechanism of this compound is attributed to calcium channel blockade, its complete molecular interaction profile remains largely uncharacterized. The potential for unexplored mechanisms and off-target interactions is a significant area for future investigation. Most small molecule drugs are known to interact with multiple biological targets, which can lead to unforeseen therapeutic effects or adverse events. nih.gov

Methodological Advancements for Comprehensive this compound Characterization

Modern methodological advancements offer powerful tools to fully characterize this compound's mechanism of action and interaction profile. A comprehensive approach would involve a combination of computational and experimental techniques.

Computational Modeling and Simulation: In silico methods can predict potential off-target interactions by screening this compound's structure against large databases of known protein targets. nih.gov This computational approach, often termed Off-Target Safety Assessment (OTSA), can identify potential safety-relevant interactions and provide a roadmap for targeted experimental validation. nih.gov

High-Throughput Screening: Experimental polypharmacological screens can empirically test this compound against a wide array of receptors, ion channels, and enzymes to identify unintended interactions.

Proteomics and Metabolomics: Advanced "omics" technologies could provide an unbiased view of the cellular changes induced by this compound. Proteomics can identify alterations in protein expression in treated neuronal cells, revealing the molecular pathways modulated by the compound. nih.gov This can help uncover novel mechanisms of action beyond simple calcium channel blockade and provide insights into its effects on cellular processes like apoptosis, neuroinflammation, and oxidative stress. nih.gov

Advanced Imaging Techniques: High-resolution cellular imaging can visualize the subcellular localization of this compound and its effects on calcium dynamics and mitochondrial function in real-time, offering a more nuanced understanding of its neuroprotective effects.

Employing these advanced methodologies would move the characterization of this compound from a single-target perspective to a more holistic, systems-pharmacology approach.

Future Research Avenues and Potential Conceptual Applications in Novel Disease Contexts

Future research on this compound should aim to build upon its known vasodilatory and neuroprotective properties. The primary clinical focus has been on normal-tension glaucoma, but its mechanisms suggest potential applications in other conditions characterized by vascular insufficiency and neuronal damage. mdpi.comnih.gov

Table 1: Potential Future Research Avenues for this compound

Potential Disease ContextRationale for InvestigationKey Research Question
Cerebral Small Vessel DiseaseThis compound's action as a cerebral vasodilator could improve microcirculation and mitigate ischemic damage.Can this compound improve cerebral blood flow and reduce white matter hyperintensities in animal models?
Early-Stage Alzheimer's DiseaseThe neurovascular component of Alzheimer's and the role of calcium dysregulation in amyloid-beta toxicity provide a theoretical basis.Does this compound alter amyloid-beta-induced neuronal calcium overload and improve cognitive function in preclinical models?
Other Optic NeuropathiesIts demonstrated effects in glaucoma suggest potential utility in other ischemic or degenerative optic neuropathies.Can this compound protect retinal ganglion cells in models of non-glaucomatous optic nerve injury?

A crucial avenue of research involves dissecting its specific effects on the neurovascular unit—the complex interplay between neurons, glia, and blood vessels. Understanding how this compound modulates this unit could open up therapeutic strategies for a range of neurological disorders where neurovascular dysfunction is a key pathological feature.

Challenges in Preclinical-to-Translational Research of this compound Findings

The translation of preclinical findings for compounds like this compound into clinical applications is fraught with challenges. This "translational gap" is a common hurdle in drug development. nih.gov

One major challenge is the adequacy of preclinical models. nih.govresearchgate.net While animal models of glaucoma or cerebral ischemia are essential, they may not fully replicate the complex, multifactorial nature of human neurodegenerative diseases. researchgate.netproventainternational.com The heterogeneity of patient populations, including genetic predispositions and comorbidities, can lead to variable responses to treatment that are not predicted by homogenous animal studies. nih.govresearchgate.net

Furthermore, the lack of validated biomarkers presents a significant obstacle. For a neuroprotective agent like this compound, demonstrating efficacy can be difficult. Clinical endpoints, such as the rate of visual field progression in glaucoma, can take years to measure, making clinical trials long and expensive. nih.gov The development of reliable biomarkers that can provide early evidence of target engagement and neuroprotective effect is critical for streamlining the clinical development process.

Finally, bridging the gap between preclinical observations and clinical trial design requires careful consideration of the compound's properties. Issues such as optimal dosing, blood-brain barrier penetration, and long-term safety need to be thoroughly addressed. The failure to translate promising preclinical neuroprotective effects into clinical success for other drugs highlights the difficulty of this process and underscores the need for rigorous, well-designed translational studies for this compound. proventainternational.comresearchgate.net

Q & A

How can researchers formulate a hypothesis-driven research question for Brovincamine studies?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in understanding this compound’s mechanisms, efficacy, or safety. For example:

  • Mechanistic focus: "How does this compound modulate cerebral blood flow in ischemic models compared to standard vasodilators?"
  • Methodological focus: "What in vitro assays best quantify this compound’s neuroprotective effects?"
    Methodological Steps :

Conduct a systematic literature review to identify knowledge gaps (e.g., conflicting results in dose-response relationships).

Refine the question using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Validate feasibility through pilot studies or meta-analyses of existing data .

Q. What are critical considerations for designing animal experiments with this compound?

Key factors include:

  • Randomization : Assign animals to treatment/control groups randomly to mitigate selection bias .
  • Blinding : Use double-blinding to prevent observer bias in outcome assessments (e.g., neurobehavioral tests) .
  • Sample Size : Calculate power analyses to ensure statistical validity (e.g., G*Power or R-based simulations) .
  • Controls : Include positive (e.g., established neuroprotectants) and negative controls (e.g., vehicle-only groups) .

Q. What ethical guidelines apply to preclinical this compound research?

  • Follow the ARRIVE 2.0 guidelines for transparent reporting of animal studies, including justification of species, strain, and sample size .
  • Obtain institutional ethics approvals for protocols involving vertebrates, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., efficacy in rodents vs. primates)?

Methodological Approach :

Replication : Conduct independent replication studies with standardized protocols (e.g., dosing schedules, outcome measures) .

Meta-Analysis : Pool data from multiple studies to identify moderators (e.g., species-specific pharmacokinetics) .

Mechanistic Profiling : Compare this compound’s binding affinity across species using techniques like radioligand assays or molecular docking .

Q. What experimental designs optimize in vivo studies of this compound’s long-term effects?

Design Type Application Example
True Experimental Causality testing (e.g., dose-response relationships)Randomized, blinded trials with placebo controls .
Quasi-Experimental Observational studies (e.g., chronic toxicity)Non-randomized cohorts with matched controls .
Factorial Design Multi-variable interactions (e.g., drug combinations)2x2 designs testing this compound + adjuvant therapies .

Q. Which statistical methods are suitable for analyzing this compound’s dose-response data?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log-dose vs. response) using tools like GraphPad Prism or R’s drc package .
  • ANCOVA : Adjust for covariates (e.g., baseline cerebral perfusion) .
  • Bayesian Hierarchical Models : Address variability in multi-center studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovincamine
Reactant of Route 2
Reactant of Route 2
Brovincamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.